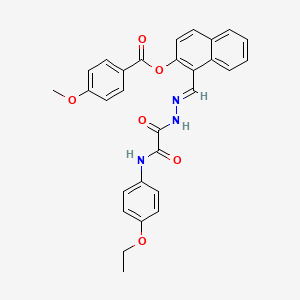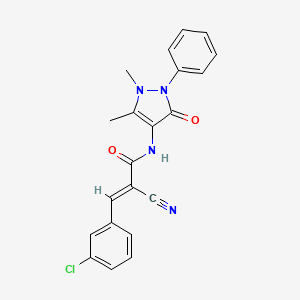
1-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthoxybenzoate de 1-((2-(2-((4-éthoxyphényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente un noyau naphtalène, connu pour sa stabilité et son aromaticité, associé à des groupes fonctionnels qui offrent une réactivité diversifiée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-méthoxybenzoate de 1-((2-(2-((4-éthoxyphényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl implique généralement des réactions organiques en plusieurs étapes. Une approche courante commence par la préparation du dérivé naphtalène, suivie de l'introduction du groupe hydrazono par une réaction de condensation avec des dérivés d'hydrazine. La dernière étape implique une estérification avec de l'acide 4-méthoxybenzoïque dans des conditions acides ou basiques pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du pH et du temps de réaction, ainsi que l'utilisation de catalyseurs pour améliorer les vitesses de réaction. Des techniques de purification telles que la recristallisation, la chromatographie et la distillation sont souvent utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthoxybenzoate de 1-((2-(2-((4-éthoxyphényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes ou des quinones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazono en dérivés d'hydrazine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des dérivés d'hydrazine.
Applications de la recherche scientifique
Le 4-méthoxybenzoate de 1-((2-(2-((4-éthoxyphényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 4-méthoxybenzoate de 1-((2-(2-((4-éthoxyphényl)amino)-2-oxoacétyl)hydrazono)méthyl)naphtalène-2-yl implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes et aux récepteurs, inhibant ou activant potentiellement les processus biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((2-(2-((4-Ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxy-2-quinolones : Connus pour leurs activités pharmaceutiques et biologiques.
2-propanone, 1-(4-méthoxyphényl) : Utilisée dans diverses synthèses chimiques et applications industrielles.
Esters pinacolyliques de l'acide phénylboronique : Envisagés pour la conception et la distribution de médicaments.
Propriétés
Numéro CAS |
769153-80-2 |
|---|---|
Formule moléculaire |
C29H25N3O6 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H25N3O6/c1-3-37-23-15-11-21(12-16-23)31-27(33)28(34)32-30-18-25-24-7-5-4-6-19(24)10-17-26(25)38-29(35)20-8-13-22(36-2)14-9-20/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+ |
Clé InChI |
YPFJXPCWHBOPQB-UXHLAJHPSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028846.png)


![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)


![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)



